2,5-Dimethylisonicotinonitrile

Catalog No.
S805291
CAS No.
7584-10-3
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylisonicotinonitrile

CAS Number

7584-10-3

Product Name

2,5-Dimethylisonicotinonitrile

IUPAC Name

2,5-dimethylpyridine-4-carbonitrile

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,1-2H3

InChI Key

GCSJARUDMJJPLI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=N1)C)C#N

Synonyms

2,5-Dimethyl-4-pyridinecarbonitrile;

Canonical SMILES

CC1=CC(=C(C=N1)C)C#N

2,5-Dimethylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles, characterized by a pyridine ring with two methyl groups at the 2 and 5 positions and a cyano group at the 1 position. Its molecular formula is C9H10N2C_9H_10N_2, and it has a molecular weight of approximately 162.19 g/mol. The compound exhibits properties typical of isocyanides, including a linear structure resulting from resonance stabilization between different bonding configurations involving the carbon and nitrogen atoms .

Typical of nitriles and isocyanides. Key reactions include:

  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide.
    RNC+H2ORNHC(O)HRNC+H_2O\rightarrow RNHC(O)H
  • Multicomponent Reactions: It can be involved in Ugi and Passerini reactions, which are significant in organic synthesis for forming complex molecules from simple starting materials .
  • Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, such as [4+1] cycloadditions with tetrazines, yielding stable cycloadducts .

The synthesis of 2,5-dimethylisonicotinonitrile can be achieved through several methods:

  • From Isonicotinic Acid Derivatives: Starting from isonicotinic acid or its derivatives, the cyano group can be introduced via nucleophilic substitution reactions or by treating with cyanogen bromide.
  • From Pyridine Derivatives: Methylation of pyridine followed by nitrilation can yield the desired compound.
  • Using Formamides: Isocyanides can also be synthesized through dehydration of formamides under specific conditions involving bases like pyridine or triethylamine .

2,5-Dimethylisonicotinonitrile has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties may be explored in developing new materials with specific functionalities.
  • Biological Research: Due to its structural characteristics, it could be investigated for potential therapeutic applications .

Several compounds share structural similarities with 2,5-dimethylisonicotinonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Isonicotinic AcidContains a carboxylic acid groupPrecursor for various derivatives
3-MethylisonicotinonitrileMethyl group at position 3Different biological activity profiles
4-DimethylisonicotinonitrileDimethyl groups at positions 4 and 6Potentially different reactivity due to sterics
NicotinamideAmide derivative of nicotinic acidKnown for its role in cellular metabolism

While these compounds share a common pyridine framework, their differing functional groups lead to distinct chemical properties and biological activities. The presence of the cyano group in 2,5-dimethylisonicotinonitrile sets it apart from others like nicotinamide and isonicotinic acid, which lack this feature.

XLogP3

1.3

Wikipedia

2,5-Dimethylpyridine-4-carbonitrile

Dates

Modify: 2023-07-17

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